![molecular formula C10H12N2O2 B2801753 Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate CAS No. 1909313-36-5](/img/structure/B2801753.png)
Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate” is a chemical compound with the molecular formula C10H12N2O2 . It has a molecular weight of 192.22 .
Synthesis Analysis
The synthesis of similar structures has been reported in the literature. For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the family of tropane alkaloids, has been achieved through various methodologies . A photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile has been reported to yield a [4 + 2] cycloadduct .Applications De Recherche Scientifique
Catalytic Oxidation of Cyclohexene
Recent advances in the catalytic oxidation of cyclohexene, leading to products with various oxidation states and functional groups, have significant implications for the chemical industry. Controlled oxidation reactions for cyclohexene, producing targeted products, are of synthetic value for both academic and industrial applications. This area of research focuses on the development of selective catalytic processes, with implications for compounds related to Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate in their potential as intermediates in chemical synthesis (Cao et al., 2018).
DNA Methyltransferase Inhibitors
The study of DNA methyltransferase inhibitors, including their mechanism of action, clinical applications, and the synthesis of analogs, has been a focal point in understanding the regulation of gene expression through epigenetic modifications. These inhibitors show promise in treating malignancies by restoring suppressor gene expression and exhibit specific challenges and opportunities in clinical applications, potentially relevant to the derivatives of this compound in biomedical research (Goffin & Eisenhauer, 2002).
Synthetic Utilities of Heterocycles
The synthesis and biological applications of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines, alongside a variety of electrophilic reagents, offer a glimpse into the versatility of heterocyclic compounds in drug design and chemical synthesis. This research highlights the importance of heterocycles in medicinal chemistry and their synthetic pathways, relevant to exploring the utilities of this compound derivatives (Ibrahim, 2011).
Chemistry of Dicyanomethylene Compounds
The study on 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones showcases the structural diversity and synthetic applications of dicyanomethylene compounds in heterocycles and dyes synthesis. These findings provide a foundation for the innovative use of cyanomethylene groups in creating versatile compounds, potentially encompassing derivatives of this compound (Gomaa & Ali, 2020).
Carboxylic Acids in Biocatalysis
Understanding the inhibition of biocatalysts by carboxylic acids sheds light on their impact on microbial production processes, including those for renewable chemicals. This research is pertinent for the development of robust microbial strains for industrial biotechnology, potentially including processes involving or producing carboxylate compounds similar to this compound derivatives (Jarboe, Royce, & Liu, 2013).
Mécanisme D'action
Target of Action
Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is a complex organic compound. It’s worth noting that similar azabicyclo structures are central to the family of tropane alkaloids, which display a wide array of interesting biological activities .
Biochemical Pathways
Compounds with similar azabicyclo structures have been used in the synthesis of tropane alkaloids , suggesting potential involvement in related biochemical pathways.
Propriétés
IUPAC Name |
methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)12-6-7-2-3-9(12)8(4-7)5-11/h2-3,7-9H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBALJFBWEKYIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2CC(C1C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}benzamide](/img/structure/B2801670.png)
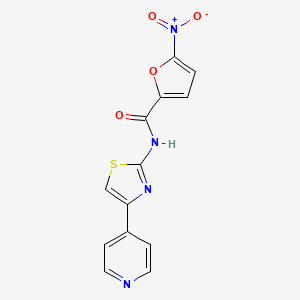


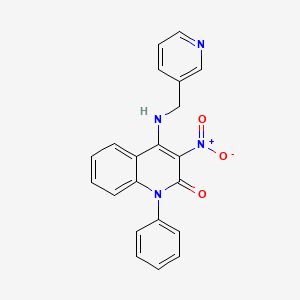
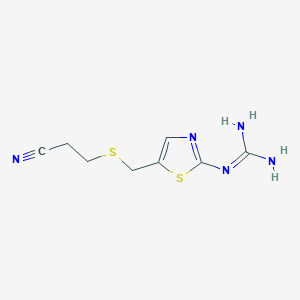

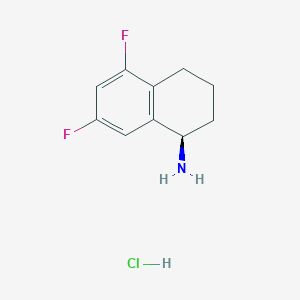
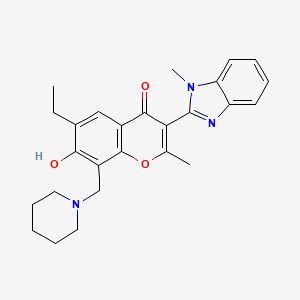
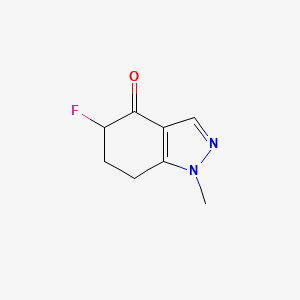

![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801687.png)
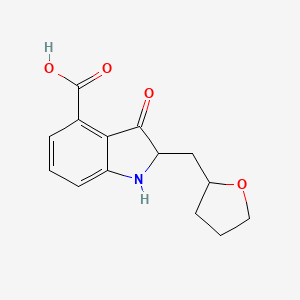
![3-{[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid](/img/structure/B2801693.png)